![molecular formula C10H22N2O B1275918 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol CAS No. 883554-98-1](/img/structure/B1275918.png)
2-[4-(2-Butyl)-piperazin-1-yl]-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Butyl)-piperazin-1-yl]-ethanol, also known as 2-BE, is an organic compound that is used in a variety of scientific research applications. It is a derivative of piperazine and contains a butyl group attached to the nitrogen atom. 2-BE has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to study a wide range of topics.
Aplicaciones Científicas De Investigación
Kinase Inhibitors
The piperazine moiety, such as in “2-[4-(2-Butyl)-piperazin-1-yl]-ethanol”, is frequently utilized in the design of kinase inhibitors . These inhibitors play a crucial role in targeted cancer therapies by interfering with specific kinases that are involved in the regulation of cell functions. The compound’s ability to act as a scaffold allows for the precise positioning of pharmacophoric groups, which is essential for the interaction with kinase enzymes.
Receptor Modulators
This compound can also serve as a receptor modulator . It can be designed to interact with various receptors in the central nervous system, potentially leading to new treatments for neurological disorders. Its structural flexibility and the presence of a basic nitrogen atom make it an excellent candidate for optimizing drug-receptor interactions.
Agricultural Chemicals
In the agricultural sector, derivatives of piperazine, like “2-[4-(2-Butyl)-piperazin-1-yl]-ethanol”, may influence soil enzyme activities when used as part of herbicide formulations . These compounds can affect the microbial communities in the soil, thereby impacting nutrient cycling and plant growth.
Polymer Nucleation Agents
The compound’s derivatives can be used in the synthesis of nucleation agents for polymers . These agents are essential in controlling the crystallization process of polymers, which in turn affects the material’s properties such as clarity, stiffness, and heat resistance.
Antitumor Agents
Piperazine derivatives have been investigated for their antitumor activities . The incorporation of “2-[4-(2-Butyl)-piperazin-1-yl]-ethanol” into thiazole compounds has shown promise in the development of new antitumor agents, providing a new avenue for cancer treatment research.
Atypical Antipsychotic Agents
The structure of “2-[4-(2-Butyl)-piperazin-1-yl]-ethanol” is conducive to the design of atypical antipsychotic agents . These agents aim to treat schizophrenia and other psychiatric disorders with fewer side effects compared to traditional medications. The compound’s ability to modulate neurotransmitter systems is key to its potential efficacy.
Synthesis of Biologically Active Indoles
Indole derivatives are prevalent in natural products and pharmaceuticals, and piperazine compounds are instrumental in their synthesis . “2-[4-(2-Butyl)-piperazin-1-yl]-ethanol” can be used to create indole derivatives with various biological activities, including antimicrobial and anticancer properties.
Pharmacological Applications
Lastly, the piperazine ring found in “2-[4-(2-Butyl)-piperazin-1-yl]-ethanol” is a common feature in many pharmaceuticals . Its presence in a drug molecule can significantly impact the drug’s pharmacokinetic and pharmacodynamic properties, making it a valuable component in drug design and development.
Propiedades
IUPAC Name |
2-(4-butan-2-ylpiperazin-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-3-10(2)12-6-4-11(5-7-12)8-9-13/h10,13H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHFTLQCZUMQKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283411 |
Source


|
| Record name | 4-(1-Methylpropyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883554-98-1 |
Source


|
| Record name | 4-(1-Methylpropyl)-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883554-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Methylpropyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


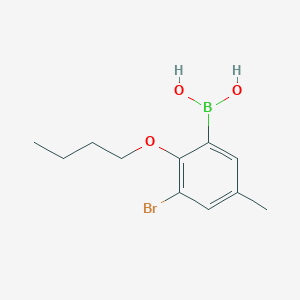
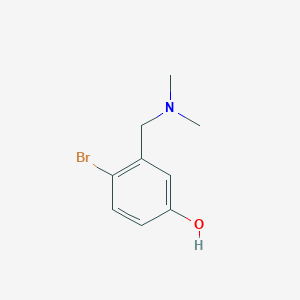
![2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1275844.png)


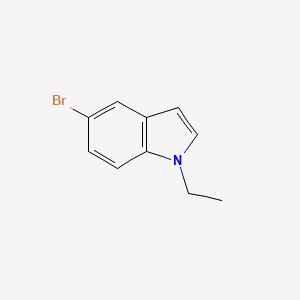
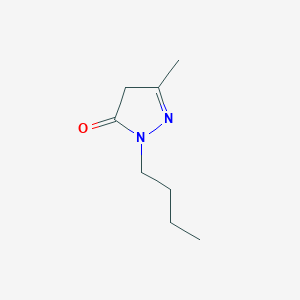
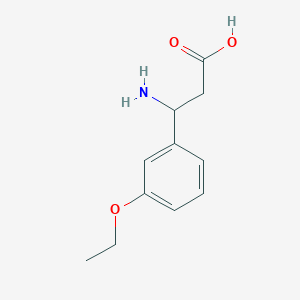
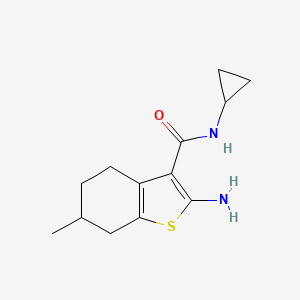
![2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1275869.png)


